molecular formula C21H22ClN5O2 B11002096 4-(4-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide

4-(4-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide

Cat. No.: B11002096
M. Wt: 411.9 g/mol
InChI Key: JDWWMBHUIKIUEI-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and a piperazine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling with Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Formation of Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Final Coupling and Amidation: The final step involves coupling the indole derivative with the chlorophenyl-piperazine intermediate, followed by amidation to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety, chlorophenyl group, and piperazine ring in a single molecule allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C21H22ClN5O2

Molecular Weight

411.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H22ClN5O2/c22-16-2-5-18(6-3-16)26-9-11-27(12-10-26)21(29)24-14-20(28)25-17-4-1-15-7-8-23-19(15)13-17/h1-8,13,23H,9-12,14H2,(H,24,29)(H,25,28)

InChI Key

JDWWMBHUIKIUEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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